N-(5-chloro-2-methylphenyl)-2-{[2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide N-(5-chloro-2-methylphenyl)-2-{[2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide
Brand Name: Vulcanchem
CAS No.: 1040651-03-3
VCID: VC8435983
InChI: InChI=1S/C23H21ClN4OS/c1-3-16-5-7-17(8-6-16)20-13-21-23(25-10-11-28(21)27-20)30-14-22(29)26-19-12-18(24)9-4-15(19)2/h4-13H,3,14H2,1-2H3,(H,26,29)
SMILES: CCC1=CC=C(C=C1)C2=NN3C=CN=C(C3=C2)SCC(=O)NC4=C(C=CC(=C4)Cl)C
Molecular Formula: C23H21ClN4OS
Molecular Weight: 437 g/mol

N-(5-chloro-2-methylphenyl)-2-{[2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide

CAS No.: 1040651-03-3

Cat. No.: VC8435983

Molecular Formula: C23H21ClN4OS

Molecular Weight: 437 g/mol

* For research use only. Not for human or veterinary use.

N-(5-chloro-2-methylphenyl)-2-{[2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide - 1040651-03-3

Specification

CAS No. 1040651-03-3
Molecular Formula C23H21ClN4OS
Molecular Weight 437 g/mol
IUPAC Name N-(5-chloro-2-methylphenyl)-2-[2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanylacetamide
Standard InChI InChI=1S/C23H21ClN4OS/c1-3-16-5-7-17(8-6-16)20-13-21-23(25-10-11-28(21)27-20)30-14-22(29)26-19-12-18(24)9-4-15(19)2/h4-13H,3,14H2,1-2H3,(H,26,29)
Standard InChI Key LBODCCJLEBKDEF-UHFFFAOYSA-N
SMILES CCC1=CC=C(C=C1)C2=NN3C=CN=C(C3=C2)SCC(=O)NC4=C(C=CC(=C4)Cl)C
Canonical SMILES CCC1=CC=C(C=C1)C2=NN3C=CN=C(C3=C2)SCC(=O)NC4=C(C=CC(=C4)Cl)C

Introduction

N-(5-chloro-2-methylphenyl)-2-{[2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide is a complex organic compound belonging to the class of acetamides. This compound is structurally characterized by a chloro-substituted phenyl group, a pyrazolo-pyrazine moiety, and a sulfanyl-acetamide linkage. It has garnered attention for its potential pharmacological applications, particularly in kinase inhibition and anti-inflammatory activity.

Table 1: Key Chemical Features

FeatureDescription
AromaticityContains multiple aromatic systems
Substitution PatternChloro and methyl groups on phenyl
Heterocyclic ComponentsPyrazolo-pyrazine framework

Synthesis Pathways

The synthesis of this compound typically involves multistep reactions starting from commercially available precursors. A common route includes:

  • Formation of the pyrazolo[1,5-a]pyrazine core via cyclization reactions.

  • Introduction of the sulfanyl-acetamide group, often through thiolation followed by amidation.

  • Final functionalization with the chloro-substituted phenyl moiety.

These steps require controlled conditions to ensure regioselectivity and yield optimization.

Pharmacological Potential

4.1 Kinase Inhibition
The pyrazolo[1,5-a]pyrazine scaffold is associated with kinase modulation, particularly targeting protein serine/threonine kinases (PSTKs). These enzymes are crucial for cellular signaling pathways involved in inflammation, cancer, and metabolic disorders .

4.2 Anti-inflammatory Activity
Molecular docking studies suggest that compounds with similar scaffolds exhibit inhibitory activity against enzymes like 5-lipoxygenase (5-LOX), which are involved in inflammatory processes .

Biological Evaluation

Preliminary biological assays indicate that derivatives of this compound may exhibit:

  • Anti-inflammatory effects: By inhibiting pro-inflammatory mediators.

  • Potential anticancer activity: Through apoptosis induction in cancer cell lines.

Table 2: Biological Activities of Related Compounds

ActivityObserved Effect
Kinase InhibitionModulation of SGK1 activity
Anti-inflammatoryDocking scores suggest LOX binding
CytotoxicityDemonstrated in HeLa and HCT116 cells

Analytical Characterization

To confirm the structure and purity of the compound:

  • NMR Spectroscopy (¹H and ¹³C): Used to identify chemical shifts corresponding to aromatic protons and heterocyclic carbons.

  • Mass Spectrometry (MS): Confirms molecular weight.

  • X-Ray Crystallography: Provides detailed insights into molecular geometry.

Future Directions

Research into N-(5-chloro-2-methylphenyl)-2-{[2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide should focus on:

  • In vivo studies to evaluate pharmacokinetics and toxicity profiles.

  • Structure-activity relationship (SAR) analyses to optimize efficacy.

  • Development of derivatives with improved solubility and bioavailability.

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